molecular formula C3H6ClN3 B1589882 1H-pyrazol-3-amine hydrochloride CAS No. 34045-29-9

1H-pyrazol-3-amine hydrochloride

Cat. No. B1589882
CAS RN: 34045-29-9
M. Wt: 119.55 g/mol
InChI Key: RABLNFZVSVWKEB-UHFFFAOYSA-N
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Description

1H-pyrazol-3-amine hydrochloride, also known as 3-aminopyrazole hydrochloride, is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It belongs to the class of organic compounds known as pyrazoles, which are five-membered aromatic rings containing two adjacent nitrogen atoms and three carbon atoms .


Synthesis Analysis

The synthesis of pyrazoles involves various strategies, including multicomponent approaches, dipolar cycloadditions, and cyclocondensation reactions. For example, 3-aryl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehydes can be synthesized via Vilsmeier-Haack cyclization-formylation of different hydrazones generated from acetophenones and 2-hydrazinylpyridine .


Molecular Structure Analysis

The molecular structure of 1H-pyrazol-3-amine consists of a five-membered ring with two adjacent nitrogen atoms (pyrrole-type and pyridine-type) and three carbon atoms . The 3D structure of the compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

1H-pyrazol-3-amine hydrochloride can participate in various chemical reactions, including those involving acylpyrazoles, aminopyrazoles, and bioactivities . For instance, it can serve as a precursor for the synthesis of more complex structures with diverse biological properties.


Physical And Chemical Properties Analysis

  • Solubility : Slightly soluble in water .
  • Storage : Store in a well-ventilated place, tightly closed, and away from air .

Scientific Research Applications

Medicinal Chemistry

1H-pyrazol-3-amine hydrochloride: is a versatile compound in medicinal chemistry due to its structural similarity to biologically active molecules . It serves as a scaffold for developing new therapeutic agents, particularly in the design of kinase inhibitors and anti-inflammatory drugs. Its derivatives have been explored for their potential in treating bacterial and viral infections, showcasing the compound’s broad applicability in drug discovery .

Drug Discovery

In drug discovery, 1H-pyrazol-3-amine hydrochloride derivatives are advantageous frameworks for creating ligands for various receptors and enzymes . They have been instrumental in the development of anticancer and anti-inflammatory compounds, with recent approvals like Pirtobrutinib highlighting their significance .

Agrochemistry

The compound’s derivatives play a crucial role in agrochemistry as raw materials and intermediates in the synthesis of agrochemicals . They contribute to the development of new pesticides and herbicides, addressing the growing need for sustainable agricultural practices.

Coordination Chemistry

1H-pyrazol-3-amine hydrochloride: is utilized in coordination chemistry to synthesize complex molecules with potential applications in catalysis and material science . Its ability to act as a ligand for metal ions expands its use in creating novel organometallic complexes.

Organometallic Chemistry

In organometallic chemistry, the compound serves as a building block for creating new materials with unique electronic and magnetic properties . Its incorporation into metal-organic frameworks (MOFs) and coordination polymers is a testament to its versatility in this field.

Synthesis

As a raw material and intermediate, 1H-pyrazol-3-amine hydrochloride is essential in organic synthesis . It is involved in the preparation of various heterocyclic compounds, demonstrating its importance in the synthesis of complex organic molecules.

Mechanism of Action

Target of Action

1H-pyrazol-3-amine hydrochloride, a derivative of pyrazole, is known to interact with several targets. The primary targets of 1H-pyrazol-3-amine hydrochloride include receptors or enzymes such as p38MAPK, different kinases, and COX . These targets play crucial roles in various biological processes, including inflammation, cell growth, and apoptosis .

Mode of Action

The interaction of 1H-pyrazol-3-amine hydrochloride with its targets results in significant changes in cellular processes. For instance, when 1H-pyrazol-3-amine hydrochloride binds to p38MAPK, it inhibits the kinase’s activity . This inhibition can lead to the modulation of the downstream signaling pathways regulated by p38MAPK .

Biochemical Pathways

1H-pyrazol-3-amine hydrochloride affects several biochemical pathways through its interaction with its targets. The inhibition of p38MAPK, for example, can impact the MAPK signaling pathway, which plays a critical role in cellular responses to cytokines and stress . By modulating this pathway, 1H-pyrazol-3-amine hydrochloride can influence various downstream effects, including cell proliferation, differentiation, and apoptosis .

Result of Action

The molecular and cellular effects of 1H-pyrazol-3-amine hydrochloride’s action are diverse, given its interaction with multiple targets. For instance, by inhibiting p38MAPK, 1H-pyrazol-3-amine hydrochloride can potentially exert anti-inflammatory effects . Moreover, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities , suggesting that 1H-pyrazol-3-amine hydrochloride might also have similar effects.

Safety and Hazards

1H-pyrazol-3-amine hydrochloride is considered hazardous, causing skin and eye irritation, and may cause respiratory irritation . Proper precautions should be taken during handling.

Future Directions

Research on aminopyrazoles continues to expand due to their therapeutic potential. Recent developments include anticancer and anti-inflammatory compounds, demonstrating the versatility and promise of this scaffold .

properties

IUPAC Name

1H-pyrazol-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3.ClH/c4-3-1-2-5-6-3;/h1-2H,(H3,4,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RABLNFZVSVWKEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480055
Record name 1H-pyrazol-3-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

34045-29-9
Record name 1H-pyrazol-3-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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